1-(4-nitrophenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}ethan-1-one
Description
1-(4-Nitrophenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}ethan-1-one is a bifunctional aromatic ketone featuring two 4-nitrophenyl groups linked via a thioether bridge. Its structure combines electron-withdrawing nitro groups with a sulfur-containing spacer, which may influence electronic properties, reactivity, and biological activity.
Properties
IUPAC Name |
1-(4-nitrophenyl)-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6S/c19-15(11-1-5-13(6-2-11)17(21)22)9-25-10-16(20)12-3-7-14(8-4-12)18(23)24/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHMLQUXGPIROU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60319286 | |
| Record name | MLS003170995 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58881-57-5 | |
| Record name | MLS003170995 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS003170995 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(4-Nitrophenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}ethan-1-one, commonly referred to as a nitrophenyl thioether derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure features two nitrophenyl groups and a thioether linkage, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 360.3 g/mol. The compound's structure can be illustrated as follows:
Antibacterial Activity
Research indicates that derivatives of nitrophenyl compounds exhibit significant antibacterial properties. A study conducted by Kumar et al. (2020) evaluated various nitrophenyl derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that:
- Inhibition against S. aureus : The compound displayed notable inhibition, suggesting potential as an antibacterial agent.
- Resistance in E. coli : While some derivatives were effective, resistance was observed in certain strains, indicating a need for further exploration of structure-activity relationships.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1-(4-Nitrophenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}ethan-1-one | S. aureus | 15 |
| 1-(4-Nitrophenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}ethan-1-one | E. coli | 10 |
Anticancer Activity
The potential anticancer properties of nitrophenyl compounds have also been investigated. A study highlighted that compounds with similar structures could induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and activating caspases (Zhang et al., 2019).
Mechanism of Action :
- Caspase Activation : The compound may trigger intrinsic apoptotic pathways, leading to cell death.
- DNA Interaction : Nitro groups can form reactive intermediates that interact with DNA, potentially leading to strand breaks.
Study 1: Synthesis and Evaluation
A recent study synthesized the compound using a modified method involving the reaction of 2-bromo-1-(4-nitrophenyl)ethanone with potassium carbonate and benzoic acid in dimethylformamide (Kumar et al., 2019). The resulting product was characterized using X-ray crystallography, revealing its crystalline nature and confirming its structural integrity.
Study 2: In Vivo Testing
In vivo studies on animal models demonstrated that the compound exhibited significant anti-inflammatory effects, reducing paw edema in rats when administered at specific dosages. This suggests potential applications in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Substituent Effects on Electronic Properties
- 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (): This indole-based analog shares the 4-nitrophenylthio group but replaces one nitrophenyl ketone with a nitroindole moiety. The indole’s electron-rich π-system contrasts with the purely electron-withdrawing nitrophenyl groups in the target compound. Despite structural differences, it exhibits potent antimalarial activity (pIC₅₀ = 8.2129), outperforming chloroquine (pIC₅₀ = 7.5528) .
- 1-Cyclohexyl-2-(phenylthio)ethan-1-one (): Lacking nitro groups, this compound demonstrates how electron-donating cyclohexyl and phenyl substituents reduce electrophilicity compared to the target compound. Its synthesis (52% yield via nucleophilic substitution) highlights the efficiency of thioether formation in non-polar environments .
- 2-(4-Chlorophenyl)-1-(2-thioxothiazolidin-3-yl)ethan-1-one (): Replacing the thioether with a thiazolidinone ring introduces hydrogen-bonding capacity, altering solubility and biological interaction profiles. The chloro substituent provides moderate electron withdrawal, though less pronounced than nitro groups .
Impact of Aromatic Group Variations
- 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)ethanone (): The methoxy group is electron-donating, countering the nitro group’s electron-withdrawing effect. This contrast highlights how mixed substituents modulate electronic properties compared to the symmetrically nitro-substituted target compound .
- (S)-2-(2,3-Dihydrobenzofuran-2-yl)-1-(4-nitrophenyl)ethanone (): Incorporation of a dihydrobenzofuran ring introduces chirality and rigidity, which could enhance selectivity in enantioselective reactions or binding to biological targets .
Physicochemical Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
